3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
Description
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Properties
IUPAC Name |
3-[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClFN3O4S/c1-36-24-10-7-18(15-25(24)37-2)11-13-31-26(34)12-14-33-27(35)21-5-3-4-6-23(21)32-28(33)38-17-19-8-9-20(30)16-22(19)29/h3-10,15-16H,11-14,17H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEBXJLXUQTTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A quinazoline core, which is known for various biological activities.
- A thioether linkage with a 2-chloro-4-fluorobenzyl moiety that enhances its lipophilicity and potential receptor interactions.
- An N-(3,4-dimethoxyphenethyl) substituent that may contribute to its pharmacological profile.
Anticancer Properties
Research indicates that quinazoline derivatives often exhibit anticancer properties. The presence of halogenated benzyl groups can enhance the interaction with cancer cell receptors. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, compounds structurally similar to the target compound have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, indicating significant cytotoxic potential .
Antimicrobial Activity
The thioether group in this compound may confer antimicrobial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. For example, studies on quinazoline derivatives have reported activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound may also possess similar properties .
Neuroprotective Effects
Recent investigations into related compounds have revealed neuroprotective effects in models of neurological disorders. For instance, a study on a similar quinazoline derivative demonstrated its ability to modulate neurotransmitter levels and reduce oxidative stress in zebrafish models of epilepsy . This suggests that the target compound might also exhibit neuroprotective activity through similar mechanisms.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The halogenated phenyl group may enhance binding affinity to specific receptors involved in cell signaling pathways related to apoptosis and proliferation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer cell proliferation.
- Oxidative Stress Modulation : The compound may scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Research Findings
Case Studies
- Breast Cancer Model : A study utilized a series of quinazoline derivatives to assess their cytotoxic effects on MCF-7 cells. The lead compound exhibited an IC50 value significantly lower than doxorubicin, indicating superior efficacy.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the target compound demonstrated notable antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
